2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been reported to interact with a variety of biological targets . These include enzymes like cytochrome P450 and monoamine oxidase (MAO), which play crucial roles in various biochemical pathways .
Mode of Action
For instance, imidazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
For instance, imidazole derivatives have been reported to affect the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway, which plays a crucial role in inflammation and blood pressure regulation .
Pharmacokinetics
It can be inferred from related compounds that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .
Result of Action
Related compounds such as imidazole and pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and the presence of other molecules can influence the action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 4-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the following steps:
Nitration: 4-methyl-1H-pyrazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Acetylation: The nitrated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: (4-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.
Substitution: Various esters of this compound.
Scientific Research Applications
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-3-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
(4-methyl-3-nitro-1H-pyrazol-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the specific combination of the pyrazole ring, nitro group, and acetic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methyl-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGXQWZUAHSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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